physicochemical properties of 5,5,5-Trifluoro-4-oxopentanoic acid
physicochemical properties of 5,5,5-Trifluoro-4-oxopentanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5,5,5-Trifluoro-4-oxopentanoic Acid
Introduction
5,5,5-Trifluoro-4-oxopentanoic acid (CAS 684-76-4), also known as 5,5,5-Trifluoro-Levulinic Acid, is a fluorinated keto acid of significant interest to the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of a terminal trifluoromethyl group onto the pentanoic acid backbone imparts unique electronic properties, enhancing the molecule's stability and lipophilicity.[1] These characteristics make it a valuable building block in synthetic chemistry, notably in the development of selective COX-2 inhibitors and indolizine derivatives.[3]
This guide provides a comprehensive overview of the core . As a Senior Application Scientist, my objective is not merely to list data but to provide a field-proven perspective on how these properties are determined and why they are critical for research and development. The methodologies detailed herein are designed as self-validating systems, ensuring reproducibility and trustworthiness in your own laboratory settings.
Compound Identification and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. The structural and identification parameters for 5,5,5-Trifluoro-4-oxopentanoic acid are as follows:
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Chemical Name: 5,5,5-Trifluoro-4-oxopentanoic acid[1]
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Synonyms: 5,5,5-Trifluoro-Levulinic Acid, Pentanoic Acid, 5,5,5-Trifluoro-4-Oxo-[1][2][5]
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InChI: InChI=1S/C5H5F3O3/c6-5(7,8)3(9)1-2-4(10)11/h1-2H2,(H,10,11)[1][4]
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SMILES: C(CC(=O)O)C(=O)C(F)(F)F[1]
The molecule features a five-carbon chain with a carboxylic acid group at one end and a trifluoromethyl ketone at the other.[1] This bifunctional nature governs its reactivity and interactions with biological systems.[1]
Core Physicochemical Properties
The following table summarizes the key physicochemical data for 5,5,5-Trifluoro-4-oxopentanoic acid. It is critical to note that several of these values are predicted and should be confirmed experimentally for mission-critical applications.
| Property | Value | Source |
| Molecular Weight | 170.09 g/mol | [2][4][5] |
| Boiling Point | 213.1 °C at 760 mmHg (Predicted) | [3][6] |
| Density | 1.426 g/cm³ (Predicted) | [3][6] |
| Flash Point | 82.7 °C | [3] |
| Vapor Pressure | 0.0653 mmHg at 25°C | [3] |
| Refractive Index | 1.374 | [3] |
| LogP (Octanol-Water Partition Coefficient) | 0.98260 | [3] |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | [4][7] |
| Rotatable Bond Count | 3 | [4] |
| Melting Point | Data not readily available | [6] |
| pKa | Data not readily available | [6] |
Analysis of Key Physicochemical Parameters
Acidity (pKa)
The pKa value is a critical parameter for drug development, influencing a compound's solubility, absorption, and receptor-binding characteristics. While an experimentally determined pKa for 5,5,5-Trifluoro-4-oxopentanoic acid is not widely published, we can infer its properties. The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid proton compared to its non-fluorinated analog, levulinic acid, resulting in a lower pKa. Potentiometric titration is the gold-standard method for its empirical determination.
Solubility
Solubility in both aqueous and organic media is fundamental to designing reaction conditions, purification schemes, and formulation strategies. The presence of both a polar carboxylic acid group and a lipophilic trifluoromethyl group suggests amphiphilic character.[1] The LogP value of approximately 0.98 indicates a slight preference for the lipid phase, a crucial attribute for membrane permeability in biological systems.[3]
Spectroscopic Profile
A definitive structural confirmation relies on a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show two distinct methylene (-CH₂-) signals, likely complex multiplets due to coupling with each other and potentially long-range coupling to the fluorine atoms.
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¹³C NMR: Key signals would include the carbonyl carbons of the ketone and carboxylic acid, the trifluoromethyl carbon (split into a quartet by the fluorine atoms), and the two methylene carbons.
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¹⁹F NMR: A single sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This technique is particularly powerful for confirming the presence and purity of fluorinated compounds.[8]
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic strong absorption bands for the C=O stretching of the ketone (approx. 1720-1740 cm⁻¹) and the carboxylic acid (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹). Strong C-F stretching bands are also expected in the 1000-1350 cm⁻¹ region.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 170.09 g/mol .[4] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition (C₅H₅F₃O₃).
Experimental Protocols for Property Determination
The following protocols represent robust, field-tested methodologies for determining the key .
Protocol 1: Determination of Melting Point (Thiele Tube Method)
This method provides a reliable and cost-effective way to determine the melting point, a crucial indicator of purity.
Methodology:
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Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Secure the capillary tube to a calibrated thermometer. Submerge the setup in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
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Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube ensures even heat distribution via convection.
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Observation: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample (clear point). A sharp melting range (≤ 1 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Protocol 2: Determination of pKa via Potentiometric Titration
This protocol provides an accurate measure of the compound's acidity in a given solvent system.
Methodology:
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Solution Preparation: Accurately weigh approximately 10-20 mg of the acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.
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Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Calibrate and insert a pH electrode connected to a pH meter.
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Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or automated titrator.
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Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point is identified as the midpoint of the steepest portion of the titration curve.
Caption: Workflow for pKa Determination via Titration.
Conclusion
5,5,5-Trifluoro-4-oxopentanoic acid is a compound whose physicochemical properties are dictated by the interplay between its carboxylic acid and trifluoromethyl ketone moieties. While foundational data such as molecular weight and formula are well-established, key experimental values for melting point and pKa are not yet prevalent in the public domain, necessitating their determination by the protocols outlined in this guide. A thorough characterization, grounded in robust and validated experimental work, is essential for any researcher or drug development professional seeking to leverage the unique potential of this versatile fluorinated building block.
References
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CP Lab Safety. 5,5,5-Trifluoro-4-oxopentanoic acid, 95% Purity, C5H5F3O3, 1 gram. [Link]
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Pharmaffiliates. CAS No : 684-76-4| Chemical Name : 5,5,5-Trifluoro-4-oxopentanoic Acid. [Link]
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PubChem. 5,5,5-Trifluoro-2-oxopentanoic acid | C5H5F3O3 | CID 14278600. [Link]
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Local Pharma Guide. 5,5,5-TRIFLUORO-4-OXOPENTANOIC ACID | C5H5F3O3. [Link]
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ResearchGate. Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. [Link]
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LookChem. 5,5,5-TRIFLUORO-4-OXOPENTANOIC ACID. [Link]
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